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Introduction

Coniferyl acetate, an acetate ester derived from the formal condensation of the allylic hydroxy
function of coniferyl alcohol with acetic acid, is a phenylpropanoid of significant interest in
various scientific domains.[1] As a naturally occurring compound found in plants like Alpinia
galanga and Olearia teretifolia, it plays a role in the biosynthesis of other important volatile
compounds.[2] This technical guide provides a comprehensive overview of the known
physicochemical properties of coniferyl acetate, detailed experimental protocols for their
determination, and a visualization of its role in a key biosynthetic pathway.

Physicochemical Properties

A summary of the key physicochemical properties of coniferyl acetate is presented in Table 1.
It is important to note that while some properties have been computationally estimated,
experimentally determined values are also included where available.
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Property Value Source

Molecular Formula C12H1404 [2]

Molecular Weight 222.24 g/mol [2]
[(E)-3-(4-hydroxy-3-

IUPAC Name methoxyphenyl)prop-2-enyl] [2]
acetate
(2E)-3-(4-hydroxy-3-

Synonyms methoxyphenyl)prop-2-en-1-yl [2][3]
acetate, coniferyl-9-O-acetate

CAS Number 94930-81-1 [2]

Physical Description

Solid (predicted)

[4]

Boiling Point

375.00 to 376.00 °C

(estimated)

[3]

logP (o/w)

2.00 - 2.392 (estimated)

[3]

Water Solubility

449 mg/L at 25 °C (estimated)

[3]

Flash Point

143.70 °C (estimated)

[3]

Spectral Data

The structural elucidation of coniferyl acetate is supported by various spectroscopic
techniques.

Mass Spectrometry (MS)

A Gas Chromatography-Mass Spectrometry (GC-MS) analysis of coniferyl acetate is
available, providing information on its fragmentation pattern upon electron ionization. The mass
spectrum is a critical tool for the identification and quantification of this compound in complex
mixtures.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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While a dedicated experimental 1H NMR spectrum for coniferyl acetate is not readily available
in the reviewed literature, predicted spectra can be generated based on its chemical structure.
The 1H NMR spectrum is expected to show characteristic signals for the aromatic protons, the
vinylic protons of the propenyl side chain, the methylene protons adjacent to the acetate group,
the methoxy group protons, and the acetate methyl protons.

A 13C NMR spectrum of a tert-butyldimethylsilyl (TBS) protected derivative of coniferyl
acetate has been reported, which can provide valuable information about the carbon skeleton
of the molecule.

Experimental Protocols

The following section details the methodologies for determining the key physicochemical and
spectral properties of coniferyl acetate. These are generalized protocols that can be adapted
for this specific compound.

Melting Point Determination

Objective: To determine the temperature range over which coniferyl acetate transitions from a
solid to a liquid.

Methodology:

o Sample Preparation: A small, finely powdered sample of solid coniferyl acetate is packed
into a capillary tube to a height of 2-3 mm.

o Apparatus: A calibrated melting point apparatus is used.
e Procedure:
o The capillary tube is placed in the heating block of the apparatus.

o The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting
point.

o The temperature at which the first liquid appears and the temperature at which the entire
sample becomes a clear liquid are recorded. This range represents the melting point of the
substance.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information about the coniferyl acetate molecule.
Methodology:

o Sample Preparation: A sample of coniferyl acetate (typically 5-10 mg for *H NMR, 20-50 mg
for 3C NMR) is dissolved in a deuterated solvent (e.g., CDCls, DMSO-de) in an NMR tube. A
small amount of a reference standard, such as tetramethylsilane (TMS), is added for
chemical shift calibration.

o Apparatus: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

e Procedure:

o

The NMR tube is placed in the spectrometer's probe.

o The magnetic field is shimmed to achieve homogeneity.

o For 'H NMR, a standard one-pulse experiment is performed to acquire the spectrum.

o For 3C NMR, a proton-decoupled experiment is typically used to simplify the spectrum.

o The resulting Free Induction Decay (FID) is Fourier transformed to obtain the NMR
spectrum.

o The spectrum is then phased, baseline corrected, and the chemical shifts of the signals
are referenced to TMS (0 ppm).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of coniferyl acetate.
Methodology:

o Sample Introduction: The sample can be introduced into the mass spectrometer via direct
infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or
Liquid Chromatography (LC-MS). For GC-MS, the sample is vaporized before ionization.
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« lonization: An appropriate ionization technique is used, such as Electron lonization (EI) for
GC-MS or Electrospray lonization (ESI) for LC-MS.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: The abundance of each ion is measured by a detector, generating a mass
spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the coniferyl acetate molecule.
Methodology:
e Sample Preparation:

o For a solid sample, a KBr pellet can be prepared by mixing a small amount of coniferyl
acetate with dry potassium bromide and pressing the mixture into a transparent disk.

o Alternatively, a thin film can be cast from a solution of the compound onto a salt plate (e.g.,
NaCl or KBr).

o Apparatus: A Fourier-Transform Infrared (FTIR) spectrometer.
e Procedure:

o A background spectrum of the empty sample holder (or KBr pellet without the sample) is
recorded.

o The sample is placed in the spectrometer's beam path.

o The infrared spectrum is recorded by measuring the absorption of infrared radiation at
different wavenumbers.

o The resulting spectrum shows absorption bands corresponding to the vibrational
frequencies of the functional groups present in the molecule.
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Biosynthetic Pathway Involvement

Coniferyl acetate is a key intermediate in the biosynthesis of the phenylpropenes eugenol and
iIsoeugenol, which are important flavor and fragrance compounds.[5] The pathway involves the
acetylation of coniferyl alcohol to form coniferyl acetate, followed by a reduction reaction.[6][7]
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Caption: Biosynthesis of Eugenol and Isoeugenol from Phenylalanine via Coniferyl Acetate.

The experimental workflow for elucidating this pathway typically involves the use of labeled
precursors and enzymatic assays.
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Caption: Experimental Workflow for Studying Phenylpropene Biosynthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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